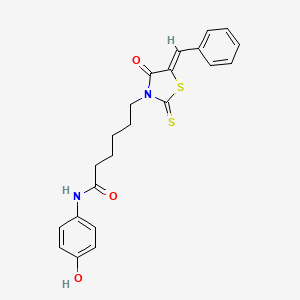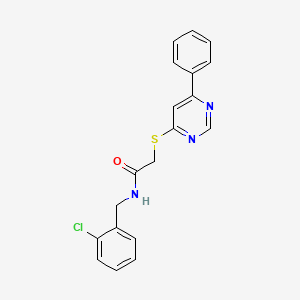![molecular formula C19H17FN2O4 B2632717 1-(3,4-Dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione CAS No. 891868-08-9](/img/structure/B2632717.png)
1-(3,4-Dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione is a chemical compound that has gained significant attention in scientific research in recent years. This compound is commonly referred to as "DFPM" and has been the subject of numerous studies due to its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research.
Scientific Research Applications
Pharmacological Applications
Pyrazine derivatives, including 1-(3,4-Dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione, are recognized for their extensive pharmacological properties. Research highlights their role in various therapeutic areas, such as antimicrobial, anticancer, cardiovascular, and nervous system treatments. Notably, pyrazine derivatives have evolved as potential agents with diverse pharmacological effects, resulting in some being integrated into clinically used drugs globally. The compounds are particularly noted for their antiproliferative and antimicrobial activities, making them significant in medicinal chemistry (Doležal & Zítko, 2015).
Heterocyclic Chemistry
In the realm of organic synthesis, pyrazine derivatives, including 1-(3,4-Dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione, are pivotal. They serve as critical synthons in the creation of heterocycles, exhibiting a spectrum of biological activities like anti-inflammatory, antimicrobial, and antiviral properties. The pyrazole moiety, integral to these derivatives, is deemed a pharmacophore due to its presence in numerous biologically active compounds. These derivatives are instrumental in extending the diversity of heterocyclic systems and formulating novel biological agents (Dar & Shamsuzzaman, 2015).
Food Industry Applications
Pyrazine compounds, including the specific derivative , contribute significantly to the flavor profile in the food industry. They are synthesized through the Maillard reaction and impart distinctive flavors like baking, roasted, and nutty notes to food products. The generation of pyrazines is intentionally controlled during food processing to enhance desirable flavors or suppress off-flavors. This control involves manipulating reactants, reaction conditions, and adopting novel techniques, emphasizing the compound's relevance in flavor chemistry (Yu et al., 2021).
Optoelectronic Materials
1-(3,4-Dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione and related pyrazine derivatives are integral in synthesizing optoelectronic materials. They are incorporated into π-extended conjugated systems for fabricating materials like organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Their role in the creation of nonlinear optical materials and colorimetric pH sensors underlines their significant contribution to the field of material science (Lipunova et al., 2018).
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-25-16-7-6-15(11-17(16)26-2)22-9-8-21(18(23)19(22)24)12-13-4-3-5-14(20)10-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIRTXZSKJOEOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2632634.png)

![N-(4-fluorobenzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2632638.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-acetylazetidine-3-carboxamide](/img/structure/B2632644.png)
![(E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2632645.png)
![(E)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2632646.png)

![N-{4-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2632650.png)
![Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)



